molecular formula C10H12N2O3S B1417509 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol CAS No. 68287-29-6

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol

Cat. No. B1417509
CAS RN: 68287-29-6
M. Wt: 240.28 g/mol
InChI Key: OXCQCCRYWDLSLV-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol (DOBT) is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations.

Scientific Research Applications

Pharmaceutical Research

Benzothiazole derivatives have been extensively studied for their pharmacological importance. They are known for their potent and significant activities, making them valuable in experimental drug design . The compound could be explored for its potential as a therapeutic agent in treating various diseases.

Agricultural Chemistry

Research has shown that benzothiazole compounds can be used in the discovery of new agrochemicals. They exhibit antibacterial, fungicidal, and antiviral properties, which could be beneficial for developing herbicides and insecticides .

Material Science

Due to their unique properties, benzothiazole derivatives are used in the creation of fluorescence materials and electroluminescent devices. This compound could contribute to advancements in imaging reagents and the development of new materials .

Biological Applications

Benzothiazole derivatives have been recognized for their biological applications, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant activities . This suggests that the compound could be valuable in biological research and therapy development.

Synthetic Chemistry

The versatility of benzothiazole derivatives makes them an essential component in synthetic chemistry. They serve as building blocks for various synthetic pathways, which could include diazo-coupling, Knoevenagel condensation, and multicomponent reactions .

Antibacterial Research

Recent studies have focused on the antibacterial potential of benzothiazole derivatives. The synthesis, structure-activity relationship (SAR), and mechanism of action studies suggest that this compound could play a role in developing new antibacterial agents .

Mechanism of Action

Target of Action

The primary target of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol is the Kv1.3 ion channel . Kv1.3 is a voltage-gated potassium channel that plays a crucial role in the regulation of the membrane potential and the excitability of cells.

Mode of Action

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol: interacts with its target, the Kv1.3 ion channel, by binding to it and inhibiting its function . This inhibition results in changes to the membrane potential and the excitability of the cells.

Biochemical Pathways

The inhibition of the Kv1.3 ion channel by 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol affects the potassium ion flow across the cell membrane . This disruption can lead to downstream effects on various biochemical pathways, particularly those involved in cell signaling and neurotransmission.

Result of Action

The molecular and cellular effects of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol ’s action are primarily related to its inhibition of the Kv1.3 ion channel . By inhibiting this channel, the compound disrupts the normal flow of potassium ions, which can affect various cellular processes, including cell signaling and neurotransmission.

properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCQCCRYWDLSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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